molecular formula C6H9ClN2 B13973672 2-(1-chloroethyl)-1-methyl-1H-imidazole

2-(1-chloroethyl)-1-methyl-1H-imidazole

Cat. No.: B13973672
M. Wt: 144.60 g/mol
InChI Key: YSUVHYDMEUHYGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-chloroethyl)-1-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound features a chloroethyl group attached to the second carbon of the imidazole ring and a methyl group attached to the first nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-chloroethyl)-1-methyl-1H-imidazole can be achieved through several methods. One common approach involves the alkylation of 1-methylimidazole with 1-chloroethane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-chloroethyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding imidazole N-oxides.

    Reduction: Reduction of the chloroethyl group can be achieved using reducing agents such as lithium aluminum hydride, yielding ethyl-substituted imidazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or organic solvents, or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thio, or alkoxy derivatives of imidazole.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of ethyl-substituted imidazole derivatives.

Scientific Research Applications

2-(1-chloroethyl)-1-methyl-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(1-chloroethyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may disrupt microbial cell membranes by interacting with membrane lipids, leading to cell lysis. In pharmaceutical applications, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biochemical pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-methylimidazole: Lacks the chloroethyl group and is less reactive in nucleophilic substitution reactions.

    2-ethyl-1-methyl-1H-imidazole: Similar structure but with an ethyl group instead of a chloroethyl group, leading to different reactivity and applications.

    2-(1-bromoethyl)-1-methyl-1H-imidazole: Similar structure but with a bromoethyl group, which may exhibit different reactivity in substitution reactions.

Uniqueness

2-(1-chloroethyl)-1-methyl-1H-imidazole is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and potential applications. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis, and its potential antimicrobial properties make it of interest in biological and medical research.

Properties

Molecular Formula

C6H9ClN2

Molecular Weight

144.60 g/mol

IUPAC Name

2-(1-chloroethyl)-1-methylimidazole

InChI

InChI=1S/C6H9ClN2/c1-5(7)6-8-3-4-9(6)2/h3-5H,1-2H3

InChI Key

YSUVHYDMEUHYGY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN1C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.